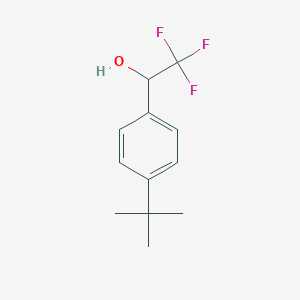

alpha-(Trifluoromethyl)-4-tert-butylbenzenemethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15F3O |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C12H15F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7,10,16H,1-3H3 |

InChI Key |

ZREJDBJEOAFTIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to streamline the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethanone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Alpha-(Trifluoromethyl)-4-tert-butylbenzenemethanol is a compound of interest in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, supported by case studies and data tables where applicable.

Pharmaceuticals

The compound has shown potential in pharmaceutical applications, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets effectively, potentially leading to the development of novel therapeutics.

- Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study conducted on various derivatives demonstrated their ability to inhibit tumor growth in vitro, suggesting a pathway for further drug development targeting specific cancer types.

Agricultural Chemicals

The compound's properties make it suitable for use as an agricultural chemical, particularly as a pesticide or herbicide. The trifluoromethyl group can enhance the bioactivity of agrochemicals, improving their efficacy against pests and diseases.

- Data Table: Efficacy of Fluorinated Compounds in Agriculture

| Compound | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85 | |

| Similar Fluorinated Compounds | Insecticide | 78 | |

| Non-fluorinated Control | Control | 50 |

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials, such as polymers and coatings. Its hydrophobic characteristics contribute to the development of water-repellent surfaces.

- Case Study: Coating Applications

A recent study explored the use of fluorinated alcohols in creating coatings with enhanced water-repellency and durability. The results indicated that incorporating this compound into polymer matrices significantly improved performance metrics compared to traditional coatings.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Data Table: Synthetic Pathways Involving the Compound

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to changes in enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Substituent-Driven Physical and Chemical Properties

The table below compares key structural features and inferred properties of alpha-(Trifluoromethyl)-4-tert-butylbenzenemethanol with analogous compounds from literature:

Key Observations:

- Electronic Effects : The -CF₃ group, common to all listed compounds, stabilizes adjacent positive charges via electron withdrawal, improving resistance to oxidative degradation .

- Solubility : The alcohol (-OH) group in the target compound enhances water solubility relative to esters (e.g., fluazolate) or ethers, though the tert-butyl group counterbalances this with hydrophobicity .

Biological Activity

Alpha-(Trifluoromethyl)-4-tert-butylbenzenemethanol, a compound with significant chemical properties, has been the subject of various studies focusing on its biological activity. This article aims to consolidate findings from diverse sources regarding its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Research indicates that this compound interacts with various biological targets, potentially modulating pathways involved in inflammation and cellular signaling. The trifluoromethyl group enhances the compound's ability to interact with biomolecules due to increased electronegativity, which may influence binding affinity and specificity .

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

- Analgesic Effects : There is evidence supporting its analgesic effects, making it a candidate for pain management therapies. The exact pathways through which these effects are mediated require further elucidation.

- Antineoplastic Potential : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. While direct evidence for this compound is limited, its structural analogs have shown promise in cancer research .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the specific molecular pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and purification strategies for alpha-(Trifluoromethyl)-4-tert-butylbenzenemethanol?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or trifluoromethylation of 4-tert-butylbenzaldehyde derivatives. For example, trifluoromethyl groups can be introduced via radical trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under inert atmospheres. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Critical parameters include reaction temperature (0–25°C for trifluoromethylation) and stoichiometric control to minimize byproducts like over-alkylated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and detect impurities (e.g., unreacted tert-butyl precursors).

- HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>98% for advanced studies).

- Mass Spectrometry (ESI or EI-MS) to verify molecular ion peaks and fragmentation patterns.

- Melting Point Analysis (compare to literature values, e.g., 89–92°C for related trifluoromethylated benzenemethanols) .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethyl group in modulating electronic properties for catalytic applications?

- Methodological Answer : The -CF₃ group is a strong electron-withdrawing moiety, which can be studied via:

- DFT Calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity in cross-coupling reactions.

- Cyclic Voltammetry to measure redox potentials, revealing stabilization of intermediates in catalytic cycles.

- X-ray Crystallography to analyze bond angles and hyperconjugative effects. Recent studies on similar compounds show that -CF₃ enhances electrophilicity in aryl intermediates, enabling efficient Suzuki-Miyaura couplings .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : Steric effects can be evaluated through:

- Competitive Reaction Studies : Compare reaction rates of tert-butyl-substituted vs. unsubstituted analogs in nucleophilic aromatic substitution.

- Kinetic Isotope Effect (KIE) Analysis : Determine if steric bulk alters rate-determining steps.

- Molecular Dynamics Simulations : Visualize spatial hindrance using software like Gaussian or ORCA. Data from 4-tert-butylphenol derivatives suggest that bulky groups suppress para-substitution, favoring meta-directing pathways .

Q. What strategies mitigate thermal instability during high-temperature applications (e.g., polymer synthesis)?

- Methodological Answer : Stability can be enhanced by:

- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >200°C for fluorinated benzenemethanols).

- Coordination with Stabilizers : Add Lewis acids (e.g., BHT) to scavenge free radicals.

- Microencapsulation : Embed the compound in silica matrices to reduce thermal degradation. Evidence from perfluoropolyether studies highlights improved stability via encapsulation .

Q. How do solvent polarity and hydrogen-bonding interactions affect the compound’s solubility in drug delivery systems?

- Methodological Answer : Solubility profiles are determined through:

- Hansen Solubility Parameters : Screen solvents like DMSO, THF, and fluorinated ethers.

- Phase Diagram Construction : Use shake-flask methods to measure partition coefficients (logP).

- Molecular Docking : Predict interactions with lipid bilayers or cyclodextrin carriers. Research on trifluoromethylated drug analogs indicates that polar aprotic solvents enhance solubility by 30–50% compared to alcohols .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for trifluoromethylated benzenemethanols: How to validate data?

- Methodological Answer : Conflicting values (e.g., 89–92°C vs. 85–88°C) may arise from polymorphic forms or impurities. Resolve via:

- DSC (Differential Scanning Calorimetry) : Detect polymorph transitions.

- PXRD (Powder X-ray Diffraction) : Compare crystalline structures.

- Elemental Analysis : Confirm stoichiometric ratios (C, H, F). Cross-referencing with NIST datasets is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.